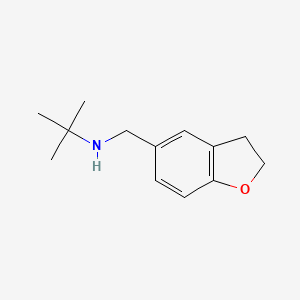

tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Description

tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is a secondary amine characterized by a tert-butyl group and a 2,3-dihydrobenzofuran-methyl substituent.

Properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)14-9-10-4-5-12-11(8-10)6-7-15-12/h4-5,8,14H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXSXQCXMUUJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Pros/Cons |

|---|---|---|---|---|

| Bromination/Substitution | 4-Methylphenol | Pd-catalyzed cyclization | 70 | High yield; scalable |

| Reductive Amination | 5-Acetylbenzofuran | Oxidation + Reduction | 50 | Fewer steps but lower yield |

Table 2: Optimization of Substitution Reaction

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 24 | 75 |

| THF | Et₃N | 60 | 18 | 68 |

| DMSO | NaH | 100 | 12 | 72 |

Critical Analysis

- Cyclization Efficiency : Pd-catalyzed methods (PMC) provide reliable access to the benzofuran core but require stringent anhydrous conditions.

- Bromination Selectivity : Radical bromination (NBS) minimizes side reactions compared to electrophilic alternatives.

- Amine Compatibility : Tert-butylamine’s steric bulk may slow substitution; elevated temperatures or microwave-assisted synthesis could enhance reactivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group, to form various substituted amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Saturated amine derivatives.

Substitution: Substituted amines with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of benzofuran derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of related molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure suggests it could interact with various biological targets, although specific studies are limited.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action of tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The benzofuran moiety may allow it to interact with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Analysis

The following table summarizes key structural and molecular features of tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | C₁₃H₁₉NO | 205.30 | Secondary amine with tert-butyl and dihydrobenzofuran-methyl substituents. |

| 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine | 465529-72-0 | C₁₃H₁₉NO | 205.30 | Primary amine with branched alkyl chain and dihydrobenzofuran substituent. |

| (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine | 1153744-84-3 | C₁₆H₁₈N₂O | 254.33 | Tertiary amine with ethyl, pyridinyl, and dihydrobenzofuran-methyl groups. |

| tert-Butyl-(7-p-tolyl-2,3-dihydro-1H-[1,4]diazepin-5-yl)-amine | 57552-83-7 | C₁₇H₂₃N₃ (inferred) | 269.39 (inferred) | Diazepine core substituted with p-tolyl and tert-butylamine groups. |

Key Observations:

Isomeric Relationship: The target compound and 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine () share the same molecular formula (C₁₃H₁₉NO) but differ in substitution patterns. The former is a secondary amine, while the latter is a primary amine with a branched alkyl chain. This structural divergence may lead to differences in solubility, lipophilicity, and receptor interactions .

Heterocyclic Modifications : The compound from incorporates a pyridine ring, introducing aromaticity and polarity, which may enhance water solubility compared to the purely aliphatic tert-butyl group in the target compound. Such modifications are often leveraged in drug design to optimize bioavailability .

Core Heterocycle Replacement: The diazepine-containing compound () replaces the dihydrobenzofuran core with a seven-membered diazepine ring, altering conformational flexibility and electronic properties.

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound likely increases lipophilicity (higher logP) compared to the pyridine-containing analogue (), which may exhibit improved aqueous solubility due to the polar pyridine ring.

Biological Activity

tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine (CAS: 1157542-90-9) is an organic compound that belongs to the class of benzofuran derivatives. Its unique structure, featuring a tert-butyl group and a benzofuran moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C13H19NO

- Molecular Weight : 219.30 g/mol

- Structure : The compound consists of a benzofuran ring fused with a five-membered nitrogen-containing group, which may influence its biological interactions.

Synthetic Routes

The synthesis of this compound typically involves reductive amination of 2,3-dihydro-1-benzofuran-5-carbaldehyde with tert-butylamine. Common reagents include sodium triacetoxyborohydride or sodium cyanoborohydride, often in methanol or ethanol under mild conditions.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:

- Hydrogen Bonding : The amine group may form hydrogen bonds with various biological targets.

- Hydrophobic Interactions : The benzofuran moiety allows for interactions with aromatic amino acids in proteins.

These interactions may contribute to the compound's pharmacological effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2,3-Dihydro-1-benzofuran-5-ylmethylamine | Lacks tert-butyl group | Moderate activity against bacteria | Less reactive than tert-butyl derivative |

| tert-Butyl(2,3-dihydro-1-benzofuran-5)carbamate | Contains carbamate group | Potentially altered reactivity | Different pharmacological profile |

Case Studies

Several case studies highlight the potential applications of benzofuran derivatives:

- Study on Anticancer Activity : A study evaluated the antiproliferative effects of a series of benzofuran derivatives on various cancer cell lines. Results showed significant inhibition in cell growth and induction of apoptosis in treated cells compared to controls .

- Anti-inflammatory Research : In vivo studies demonstrated that certain benzofuran compounds reduced inflammation markers in animal models subjected to induced inflammatory responses .

Q & A

Q. What strategies resolve low yields in multi-step syntheses of tert-butyl-amine derivatives?

- Methodological Answer : Implement flow chemistry for exothermic reactions (e.g., acylations) to improve reproducibility. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) before proceeding to subsequent steps .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.